N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-16(26)23-18-5-7-21(8-6-18)28-15-20(27)14-24-9-11-25(12-10-24)19-4-2-3-17(22)13-19/h2-8,13,20,27H,9-12,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKCLEZCVXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzyl chloride to form 1-(3-chlorophenyl)piperazine.
Hydroxypropoxy Substitution: The next step involves the reaction of 1-(3-chlorophenyl)piperazine with epichlorohydrin to introduce the hydroxypropoxy group.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetamide group, forming a primary amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound is an N-alkylpiperazine derivative characterized by a 3-chloro-substituted phenyl group and a hydroxypropoxy moiety. Its primary mechanism of action involves selective antagonism of the 5-HT1D receptor, with noted selectivity over the 5-HT1B receptor, making it a candidate for treating disorders related to serotonin dysregulation .
Antidepressant Activity
Research indicates that compounds like N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide may exhibit antidepressant properties through modulation of serotonin receptors. Studies have shown that selective serotonin receptor antagonists can alleviate symptoms of depression by enhancing serotonergic neurotransmission .
Anxiety Disorders
The compound's ability to selectively block the 5-HT1D receptor suggests potential applications in treating anxiety disorders. By inhibiting this receptor, it may help rebalance serotonin levels, thereby reducing anxiety symptoms .
Psychotic Disorders
Given its pharmacological profile, there is potential for application in psychotic disorders, where dopaminergic and serotonergic systems are often implicated. The compound's unique structure may provide a new avenue for antipsychotic drug development focused on minimizing side effects associated with traditional therapies .
Case Study 1: Depression Model
In a controlled study involving rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behavior as measured by forced swim tests and sucrose preference tests. These findings support its potential as an antidepressant agent .
Case Study 2: Anxiety Reduction
Another study evaluated the anxiolytic effects of this compound using elevated plus maze tests. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to control groups, suggesting reduced anxiety levels .
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the 3-chlorophenyl group are crucial for binding to these targets, while the hydroxypropoxy and acetamide groups modulate the compound’s activity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural variations among analogs include:
- Piperazine substituents : Chlorophenyl, methylphenyl, sulfonyl groups.
- Linker modifications : Hydroxypropoxy vs. acetamido or sulfonamide chains.
- Terminal groups : Benzamide, trifluoromethylphenyl, or substituted acetamides.
Table 1: Structural and Pharmacological Comparison
Pharmacological Insights
- Anticonvulsant Activity : Compound 12 () shares the 3-chlorophenyl and piperazine motifs with the target compound but lacks the hydroxypropoxy linker. Its anticonvulsant activity suggests that the 3-chlorophenyl-piperazine moiety may contribute to CNS modulation, though linker modifications alter bioavailability and target engagement .
- The target compound’s hydroxypropoxy linker may favor different pharmacokinetics, such as prolonged half-life .
- Anti-infective Potential: Piperamide () highlights the role of dimethylaminopropyl-piperazine in enhancing cell penetration, a feature absent in the target compound. This suggests that piperazine substituents critically influence therapeutic applications .
Structure-Activity Relationship (SAR) Trends
Piperazine Substituents :
- Electron-withdrawing groups (e.g., 3-chlorophenyl) may enhance receptor affinity compared to electron-donating groups (e.g., methyl) .
- Bulky substituents (e.g., benzylsulfonyl in ) could reduce CNS penetration due to increased molecular weight .
Linker Flexibility :
- Hydroxypropoxy chains improve solubility but may reduce metabolic stability compared to rigid sulfonamide linkers .
Terminal Groups: Acetamide vs.
Biological Activity
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological effects, including synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C20H25ClN6O
- Molecular Weight : 392.90 g/mol
- Structural Features : Contains a piperazine ring, a chlorophenyl group, and a hydroxypropoxy substituent.
1. Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies utilizing the tube dilution technique have shown that certain analogs possess activity comparable to standard antimicrobial agents such as ciprofloxacin and fluconazole .
2. Anticancer Potential
In vitro studies have evaluated the anticancer activity of related compounds through MTT assays. Some derivatives demonstrated promising results, indicating potential efficacy against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil . Molecular docking studies further support these findings by suggesting favorable interactions with cancer-related targets.
3. Anticonvulsant Activity
A notable application of this compound is its anticonvulsant activity. A study synthesized several derivatives and assessed their effects in animal models of epilepsy. The results indicated that specific compounds provided protection in maximal electroshock (MES) seizure tests. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine moiety significantly influenced anticonvulsant efficacy .
Case Study 1: Antimicrobial Evaluation
In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that compounds containing the piperazine structure exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
Case Study 2: Anticancer Activity
A series of this compound derivatives were subjected to cytotoxicity assays on breast cancer cell lines. Results showed that while some compounds had IC50 values in the low micromolar range, they still fell short compared to leading chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 5 | MCF-7 |
| Compound Y | 15 | MDA-MB-231 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis through modulation of key signaling pathways.
- Anticonvulsant : Enhancement of GABAergic transmission or inhibition of excitatory neurotransmission.
Q & A
Q. What are the key structural features of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide, and how are they experimentally verified?
The compound features a piperazine ring substituted with a 3-chlorophenyl group, a hydroxypropoxy linker, and a phenylacetamide moiety. Structural verification employs:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., nitro group twisted at -16.7° relative to the benzene ring in analogous structures) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for C₂₀H₂₃ClN₄O₃) .
Q. How is the compound synthesized, and what reaction conditions optimize yield and purity?
Synthesis typically involves:
- Multi-step coupling : Piperazine alkylation with epichlorohydrin derivatives, followed by nucleophilic substitution with 4-acetamidophenol .
- Key conditions : Reflux in aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields ≥95% purity .
Q. What analytical methods assess purity and stability under storage conditions?
- HPLC : Quantifies impurities using C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) track hydrolysis of the acetamide group .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and receptor binding?
- SAR Studies : Replacing the 3-chlorophenyl group with 4-fluorophenyl reduces affinity for serotonin receptors (5-HT₁A) by ~30% in radioligand binding assays .
- Computational Modeling : Docking simulations (AutoDock Vina) predict hydrogen bonding between the hydroxypropoxy group and Glu197 in the dopamine D2 receptor .
- Contradictions : Higher lipophilicity (logP >3.5) from halogenation improves membrane permeability but reduces aqueous solubility, complicating in vivo assays .
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-Response Curves : IC₅₀ values for antimicrobial activity (e.g., 8 µg/mL against S. aureus) vs. cytotoxic effects (IC₅₀ = 50 µM in HeLa cells) suggest off-target interactions .
- Proteomic Profiling : SILAC-based assays identify kinase inhibition (e.g., MAPK14) as a secondary mechanism, explaining divergent results .
- Batch Variability : Impurities (e.g., residual palladium from Suzuki couplings) may artifactually enhance cytotoxicity; ICP-MS validation is critical .
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Co-solvent Systems : 10% DMSO/20% Cremophor EL in saline enables intravenous administration .
- Prodrug Strategies : Esterification of the hydroxyl group improves oral bioavailability (AUC increased 2.5-fold in rats) .
- Nanoparticle Formulations : PLGA encapsulation enhances brain penetration in murine models (Cmax = 1.2 µg/g tissue) .
Q. What computational tools predict metabolic pathways and potential toxicity?
- ADMET Predictors : SwissADME forecasts CYP3A4-mediated oxidation of the piperazine ring .
- Toxicity Screening : ProTox-II identifies hepatotoxicity risk (LD₅₀ = 450 mg/kg) due to reactive quinone metabolites .
- Metabolite Identification : LC-MS/MS detects N-dealkylation products in human liver microsomes .
Methodological Recommendations
- Controlled Synthesis : Use anhydrous conditions and Schlenk techniques to minimize hydrolysis of the hydroxypropoxy group .
- Data Reproducibility : Standardize cell lines (e.g., ATCC-certified HEK293) and assay protocols (e.g., MTT vs. resazurin for viability) .
- Conflict Resolution : Replicate conflicting studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
